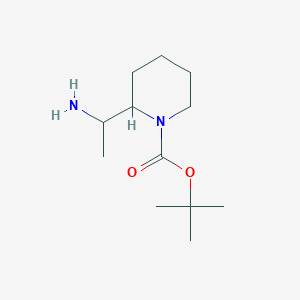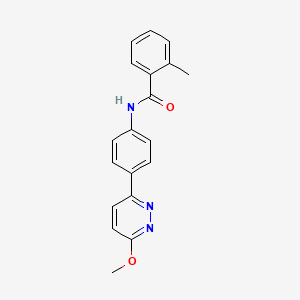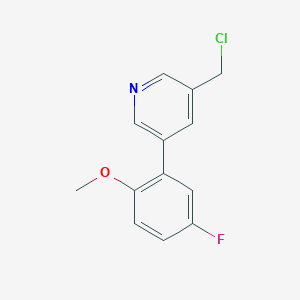
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C13H10ClFNO, and it is commonly referred to as "CFMP" in scientific literature. In
科学的研究の応用
Organic Synthesis
Research by Stavber and Zupan (1990) explores the reactions of pyridine derivatives with caesium fluoroxysulphate, producing various products including chloro and methoxypyridines. This study provides insights into the synthesis of pyridine derivatives, including those similar to 3-(Chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine (Stavber & Zupan, 1990).
Synthesis of Analogues for Neuroreceptor Studies
Koren et al. (1998) synthesized and studied pyridine-modified analogues of A-85380, a ligand for nicotinic acetylcholine receptors. The synthesis involved various pyridine derivatives, highlighting the utility of compounds like this compound in the development of neuroreceptor ligands (Koren et al., 1998).
Insecticide Research
Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) studied pyridine derivatives for their insecticidal activities. The research focused on synthesizing and testing various pyridine derivatives against aphids, demonstrating the potential application of this compound in agricultural chemistry (Bakhite et al., 2014).
Chemical Sensing and Detection
Darabi, Kargar, Hajipoor, Abouali, Aghapoor, Jadidi, Notash, and Sayahi (2016) synthesized 2,6-bis(2-methoxyphenyl)dithiazolopyridine, a novel fluorescent sensor. This research highlights the role of pyridine derivatives in developing sensors for detecting metal ions and protons, suggesting potential applications for compounds like this compound in environmental monitoring and analytical chemistry (Darabi et al., 2016).
Fluorescent Materials Development
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) conducted a study on 2-substitued pyridines, revealing their high fluorescence quantum yields in various solvents and solid states. This underscores the potential use of this compound in developing emissive materials for optical and electronic applications (Hagimori et al., 2019).
特性
IUPAC Name |
3-(chloromethyl)-5-(5-fluoro-2-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-17-13-3-2-11(15)5-12(13)10-4-9(6-14)7-16-8-10/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGXHIRCWFGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=CC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)
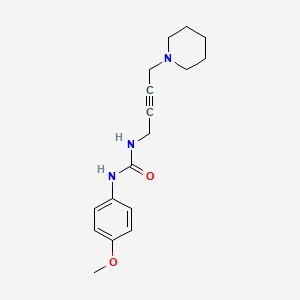
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
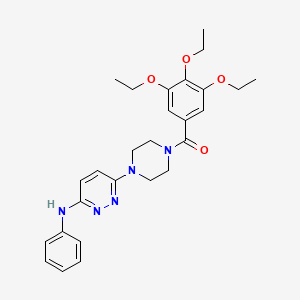
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
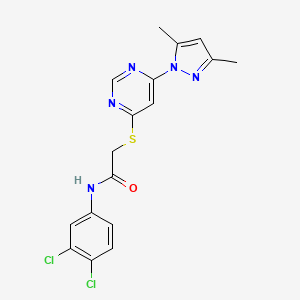
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)

